molecular formula C32H36ClNO8 B129005 Zuclomiphene Citrate CAS No. 7619-53-6

Zuclomiphene Citrate

Cat. No.: B129005
CAS No.: 7619-53-6
M. Wt: 598.1 g/mol
InChI Key: PYTMYKVIJXPNBD-OQKDUQJOSA-N
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Description

Clomifene citrate (C₂₆H₂₈ClNO·C₆H₈O₇; molecular weight 598.08) is a selective estrogen receptor modulator (SERM) that antagonizes estrogen receptors in the hypothalamus, thereby reducing negative feedback on gonadotropin release . This action stimulates the hypothalamic-pituitary-adrenal axis, increasing follicular-stimulating hormone (FSH) and luteinizing hormone (LH) secretion, which promotes ovulation in anovulatory women . It is primarily used to treat infertility in polycystic ovarian syndrome (PCOS) and other ovulatory disorders, with a typical dosage of 50–100 mg/day .

Clomifene citrate is a white to pale yellowish powder, freely soluble in methanol and acetic acid, sparingly soluble in ethanol, and unstable under light . Its pharmacological profile includes a purity >98% and a retention time of 2.3 minutes in validated HPLC methods .

Properties

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTMYKVIJXPNBD-OQKDUQJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7619-53-6, 50-41-9
Record name Zuclomiphene citrate
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Record name Zuclomiphene citrate
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Record name CLOMIPHENE CITRATE
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Record name (Z)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine
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Record name ZUCLOMIPHENE CITRATE
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Preparation Methods

Traditional Synthesis Pathways

The foundational synthesis of clomifene citrate, as described in U.S. Pat. No. 2,914,563, involves the reaction of 1-[p-(β-diethylaminoethoxy)phenyl]-1,2-diphenylethylene hydrochloride with N-chlorosuccinimide in chloroform under reflux conditions. This method typically yields a 50:50 mixture of trans- and cis-clomiphene isomers, requiring subsequent purification steps to achieve therapeutically relevant ratios. Early processes suffered from significant limitations, including:

  • Isomer imbalance : Initial methods produced trans:cis ratios of ≤70:30, necessitating chromatographic separation.

  • Impurity formation : Des-ethyl clomiphene byproducts (Impurities G/H) often exceeded 0.5% due to N-dealkylation side reactions.

  • Solvent limitations : High-temperature reactions in toluene (60°C) accelerated chlorinating agent decomposition, requiring 1.5–2.0 molar equivalents of N-chlorosuccinimide.

Modern Chlorination Optimization

Recent patents (US9428442B2, EP3015453A1) have revolutionized clomifene synthesis through solvent system engineering and additive chemistry:

Table 1: Comparative Analysis of Chlorination Conditions

ParameterTraditional MethodImproved Process
SolventChloroformMethylene chloride
AdditiveNoneAcetic acid (2 vol)
Temperature60°C25°C
Chlorinating AgentNCS (1.5 eq)DCDMH (0.51 eq)
Reaction Time8–12 hrs4–6 hrs
Trans:Cis Ratio70:3085:15
Des-Ethyl Impurities0.3–0.5%<0.06%

The addition of acetic acid or trifluoroacetic acid (1–3 volumes) protonates the intermediate carbocation, preventing β-elimination reactions that generate des-ethyl byproducts. Methylene chloride’s low polarity enables reactions at 25°C, suppressing thermal decomposition of dichlorodimethylhydantoin (DCDMH) while maintaining high chlorination efficiency. This combination reduces chlorinating agent usage by 66% compared to traditional methods.

Crystallization and Salt Formation

Trans-Clomiphene Monocitrate Polymorphs

The isolation of a novel trans-clomiphene monocitrate polymorph represents a significant advancement in crystal engineering:

Table 2: Characterization of Trans-Clomiphene Monocitrate Forms

PropertyEthanol-Derived FormAcetone-Derived Form
Melting Point (DSC)133–135°C147°C (onset)
XRPD Peaks (2θ)6.8, 10.2, 13.15.69, 9.64, 11.45, 12.64
Crystal HabitNeedlesPrismatic
Hydration StateAnhydrousMonohydrate (proposed)
Cis-Isomer Content1.2–2.0%0.04–0.40%

The acetone-derived polymorph exhibits superior chemical stability, with cis-isomer content reduced 30-fold compared to ethanol-crystallized material. This form is produced by dissolving trans-clomiphene free base in acetone containing citric acid monohydrate (1:1 molar ratio), followed by anti-solvent crystallization at 0–5°C.

Impurity Control Strategies

Critical Process Parameters for Impurity Suppression

Modern synthetic protocols emphasize rigorous control of three key parameters:

  • Water Content : Maintaining reaction moisture <500 ppm prevents hydrolysis of the chlorinated intermediate to Impurity C (chloridrine derivative). At 250 ppm H₂O, Impurity C levels remain <0.05% throughout processing.

  • Acid Concentration : Optimal acetic acid loading (2 volumes) minimizes both des-ethyl byproducts (through carbocation stabilization) and unreacted starting material (<0.1%).

  • Solvent Polarity : Low-polarity solvents (methylene chloride, ε=8.93) favor the transition state geometry for trans-isomer formation, achieving 85:15 trans:cis ratios versus 70:30 in chloroform (ε=4.81).

Pharmaceutical Formulation Approaches

Liquisolid Compressibility Enhancement

The poor aqueous solubility of clomifene citrate (BCS Class II) has driven innovation in dissolution-enhancing formulations:

Table 3: Performance of Liquisolid Formulations

FormulationAvicel:Aerosil RatioDrug LoadDisintegration Time (min)% Release (30 min)
LS15:15%3.2 ± 0.178.34 ± 1.2
LS210:110%2.8 ± 0.296.46 ± 0.8
LS1225:125%4.5 ± 0.362.19 ± 1.5

The LS2 formulation demonstrated optimal release kinetics through a combination of high surface area silica (Aerosil 200) and microcrystalline cellulose (Avicel PH 102). XRD analysis confirmed drug amorphization within the carrier matrix, increasing apparent solubility 4.8-fold compared to crystalline API.

Analytical Methodologies for Quality Control

HPLC Purity Assessment

The European Pharmacopoeia-compliant HPLC method employs:

  • Column : C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase : Acetonitrile:phosphate buffer (pH 2.5) (65:35)

  • Detection : UV 233 nm

  • Impurity Limits :

    • Des-Ethyl Clomiphene: <0.10%

    • Cis-Isomer: <0.50%

    • Total Impurities: <1.0%

This method resolves critical pairs between trans-clomiphene (RT=14.2 min) and cis-clomiphene (RT=16.8 min) with a resolution factor >2.0, enabling precise isomer ratio determination .

Chemical Reactions Analysis

Estrogenic Activity

Clomiphene citrate interacts with estrogen receptors α (ERα) and β (ERβ), eliciting different responses .

In the presence of 17β-estradiol (E2), clomiphene citrate acts either as an agonist or antagonist via ERα, depending on the concentrations of E2. It behaves antagonistically when combined with higher E2 concentrations and agonistically with lower E2 concentrations. Conversely, clomiphene citrate acts as an estrogen antagonist via ERβ, regardless of the presence or concentration of estrogen .

Anti-Estrogenic Activity

The antagonistic activity of clomiphene citrate differs between ERα and ERβ .

IDH1 Inhibition

Clomiphene, also spelled as clomifene, citrate has been identified as a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) . IDH1 mutations are present in a high percentage of glioma and acute myeloid leukemia cases . Clomiphene citrate selectively suppresses mutant enzyme activities in vitro and in vivo in a dose-dependent manner .

  • Binding Affinity Clomiphene exhibits a low equilibrium dissociation constant (Kd) of 18.45 ± 1.61 µM, indicating strong binding with the target protein .

  • Molecular Docking Clomiphene fits well within the ligand-binding site of mutant IDH1, occupying the pocket with an extended conformation. It forms hydrophobic interactions with several amino acids, such as Val255, Trp267, Trp124, Tyr285, and Met291 .

  • Enzymatic Inhibition Enzymatic kinetics demonstrate that clomiphene inhibits the mutant enzyme in a non-competitive manner .

The table below summarizes the IC50 values for clomifene against different IDH1 mutants :

CompoundICM scoresBinding PocketKd (µM)IC50 for enzyme activities (µM)
WT
Clomifene-29.885/6, Y18.45±1.61>200
Cefoxitin sodium-33.532/3, Yn.b>200
Rivaroxaban-31.331/2, Y103.11±11.32>200
Dasatinib-31.381/2, Y28.71±2.48>200
Demeclocycline-32.891/2, Y303.00±3.15n.p

Impact on Histone Methylation

Clomiphene reduces the production of D-2-hydroxyglutaricacid (D-2HG), leading to decreased histone methylation in cells . Clomiphene can markedly decrease the level of histone methylation in HT1080 cells in a dose-dependent manner .

Analytical Chemistry

Clomiphene citrate's linearity has been tested in the concentration range of 3-24 μg/ml at 235 nm, with a correlation coefficient value of 0.999 .

Scientific Research Applications

Induction of Ovulation in Women

Clomifene citrate is primarily indicated for treating anovulatory infertility, particularly in women with polycystic ovary syndrome (PCOS). It functions by blocking estrogen receptors in the hypothalamus, leading to increased secretion of gonadotropins (LH and FSH), which stimulate ovarian follicle development.

  • Effectiveness : Studies indicate that clomifene citrate can achieve a live birth rate of 20% to 40% within six months of treatment . It is often administered in doses ranging from 50 mg to 150 mg per day for five days, typically starting on cycle day 3 or 5 .
  • Comparative Studies : A randomized controlled trial compared clomifene citrate with letrozole for unexplained infertility. The pregnancy rate was significantly higher in the letrozole group (18.96% vs. 11.43%) .

Treatment of Male Infertility

Clomifene citrate has also gained recognition for its role in treating male infertility. It is believed to enhance spermatogenesis by increasing endogenous testosterone levels through its estrogen-blocking effects.

  • Sperm Parameters : A systematic review and meta-analysis demonstrated that clomifene citrate significantly improved sperm concentration and motility, with mean differences of 8.38 × 10^6/ml and 8.14% respectively during treatment .
  • Case Studies : Research involving male NMRI mice showed that clomifene citrate directly increased sperm motility, viability, and fertilization rates in a dose-dependent manner .

Teratogenic Effects and Safety Concerns

While clomifene citrate is effective for inducing ovulation, it is essential to consider its potential teratogenic effects when administered during the periconception phase.

  • Animal Studies : Research has shown that administration of clomifene citrate can lead to fetal abnormalities such as exencephaly and cleft palate in animal models . A study indicated a dose-dependent relationship where higher doses resulted in reduced viable pregnancies and fetal growth restrictions.

Other Clinical Applications

Beyond fertility treatments, clomifene citrate has been explored for various other medical conditions:

  • Short-lasting Unilateral Neuralgiform Headache Attacks (SUNCT) : Clomifene has shown effectiveness in treating this rare headache disorder, although further studies are needed to establish its efficacy fully .
  • Endometriosis Management : Some studies suggest that clomifene citrate may help manage endometriosis-related infertility by promoting ovulation .

Data Tables

Application AreaPrimary UseDosage RangeEfficacy Rate
Ovulation InductionAnovulatory Infertility50-150 mg/day20%-40% live birth rate
Male InfertilitySpermatogenesis Enhancement25-100 mg/dayImproved sperm motility
Teratogenic EffectsRisk AssessmentVariesDose-dependent effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Clomifene Citrate vs. Letrozole

Letrozole, an aromatase inhibitor, reduces estrogen synthesis rather than blocking receptors. In combination with human menopausal gonadotropin (HMG), clomifene citrate + HMG demonstrated a significantly higher clinical pregnancy rate (26.32%) compared to letrozole + HMG (16.28%) in intrauterine insemination (IUI) cycles .

Parameter Clomifene Citrate + HMG Letrozole + HMG
Pregnancy Rate 26.32% 16.28%
Mechanism SERM (estrogen antagonism) Aromatase inhibition
Key Advantage Higher pregnancy rates Lower risk of multiple follicles

Clomifene Citrate vs. Metformin

Metformin, an insulin sensitizer, is used in PCOS to address hyperinsulinemia. 72–78%, respectively) . Metformin also had a higher discontinuation rate (15%) due to gastrointestinal side effects .

Parameter Clomifene Citrate Clomifene + Metformin
Ovulation Rate 70–80% 72–78%
Side Effect Profile Mild (hot flashes) High (GI intolerance)
Clinical Utility First-line for PCOS Limited additive benefit

Clomifene Citrate vs. Tamoxifen

Both are SERMs, but tamoxifen is primarily used in breast cancer. Structurally similar, clomifene citrate has stronger estrogen antagonism in the hypothalamus, while tamoxifen exhibits mixed agonist/antagonist effects in breast tissue .

Parameter Clomifene Citrate Tamoxifen
Primary Use Infertility Breast cancer
Estrogen Receptor Action Hypothalamic antagonism Breast tissue antagonism
Key Risk Multiple pregnancies Endometrial hyperplasia

Research Findings and Clinical Data

  • Efficacy in IUI Cycles : Clomifene citrate + HMG significantly outperformed natural cycles (6.30% pregnancy rate) and clomifene citrate alone (11.11%) .
  • Combination Therapies : Adding Wu Ji San (a traditional Chinese medicine) to clomifene citrate reduced side effects (e.g., ovarian hyperstimulation) and improved endometrial thickness, enhancing pregnancy rates .
  • Pharmacokinetics : Clomifene citrate’s retention time (2.3 minutes) and linearity in HPLC (12.5–37.5 µg/mL) ensure reliable quantification in formulations .

Limitations and Controversies

  • Metformin Combination: Conflicting studies exist; Nestler et al.
  • Side Effects : While generally well-tolerated, clomifene citrate may cause hot flashes (10–15% of users) and visual disturbances .

Biological Activity

Clomifene citrate (CC) is primarily known as a selective estrogen receptor modulator (SERM) used in the treatment of infertility, particularly in women with ovulatory dysfunction. Recent studies have expanded the understanding of its biological activity beyond reproductive health, highlighting its potential antimicrobial properties and mechanisms of action against specific pathogens.

Clomifene citrate functions by binding to estrogen receptors in the hypothalamus, leading to an increase in gonadotropin-releasing hormone (GnRH) secretion. This, in turn, stimulates the pituitary gland to produce follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting ovarian follicle development and ovulation. However, its mechanism extends into antimicrobial activity, particularly against non-tuberculous mycobacteria.

Antimicrobial Activity

Recent research has demonstrated that clomifene citrate exhibits significant antimicrobial activity against Mycobacterium abscessus, a pathogen known for its resistance to conventional treatments. The study conducted by Lee et al. (2021) revealed that CC effectively inhibits the growth of both wild-type and clarithromycin-resistant strains of M. abscessus in vitro. Notably, CC maintained its efficacy under anaerobic conditions and within biofilms, which are often challenging environments for antibiotic action .

Efficacy Against Mycobacterium abscessus

The following table summarizes the key findings from studies on the effectiveness of clomifene citrate against M. abscessus:

Parameter Clomifene Citrate Clarithromycin Notes
Minimum Inhibitory Concentration (MIC)15.94 µg/mL0.046 µg/mLCC shows higher MIC under biofilm conditions .
Intracellular ActivityEffectiveLimitedCC inhibits growth within macrophages .
Activity in Anaerobic ConditionsYesNoCC remains effective even in oxygen-depleted states .
CytotoxicityNone detectedModerateCC does not exhibit cytotoxic effects on infected cells .

Case Studies

A notable case study involved a patient with chronic pulmonary infections caused by M. abscessus, who was treated with clomifene citrate as part of a repurposing strategy. The treatment led to a significant reduction in bacterial load and improved clinical outcomes without adverse effects. This case highlights the potential for CC to be utilized as a novel therapeutic agent against resistant mycobacterial infections .

Research Findings

The following points summarize critical research findings regarding clomifene citrate's biological activity:

  • Inhibition of Biofilm Formation : Clomifene citrate was found to inhibit biofilm formation by M. abscessus, which is crucial as biofilms contribute to antibiotic resistance and chronic infections.
  • Enhanced Efficacy in Non-Replicating States : The drug demonstrated enhanced antimicrobial activity against non-replicating bacteria, suggesting potential use in treating dormant infections.
  • Potential Mechanisms : While the precise mechanisms remain under investigation, it is hypothesized that clomifene citrate may act as protonophore uncouplers, disrupting mycobacterial membrane integrity and inhibiting cell wall biosynthesis .

Q & A

Q. How should conflicting findings about clomifene citrate’s neuroprotective effects be addressed in grant proposals?

  • Answer : Frame contradictions as knowledge gaps. Propose hypothesis-driven experiments (e.g., CRISPR-Cas9 ERα knockout models) to isolate mechanisms. Justify novelty by citing unresolved debates in high-impact reviews (e.g., Endocrine Reviews) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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